Liothyronine

Vue d'ensemble

Description

La liothyronine est une forme synthétique de l'hormone thyroïdienne triiodothyronine (T3). Elle est couramment utilisée dans le traitement de l'hypothyroïdie et du coma myxœdémateux. La this compound est connue pour son action rapide et est souvent prescrite en cas de conversion altérée de la thyroxine (T4) en triiodothyronine (T3) dans les tissus périphériques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La liothyronine est synthétisée par une série de réactions chimiques impliquant l'iodation des résidus de tyrosine. Le processus implique généralement les étapes suivantes :

Iodation : La tyrosine est iodée pour former de la monoiodotyrosine (MIT) et de la diiodotyrosine (DIT).

Couplage : La MIT et la DIT sont couplées pour former de la triiodothyronine (T3).

Purification : Le composé résultant est purifié pour obtenir de la this compound

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des étapes similaires à celles décrites ci-dessus. Le processus est optimisé en termes de rendement et de pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La liothyronine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des métabolites déiodés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes précurseurs.

Substitution : Les réactions de substitution halogénée peuvent modifier les atomes d'iode de la this compound

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Agents halogénants comme l'iode et le brome

Principaux produits formés

Métabolites déiodés : Résultant de l'oxydation.

Thyronines modifiées : Résultant de réactions de substitution

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé de référence en chimie analytique pour l'étude des hormones thyroïdiennes.

Biologie : Employée dans des études portant sur le métabolisme et la régulation des hormones thyroïdiennes.

Médecine : Utilisée dans le traitement de l'hypothyroïdie, du coma myxœdémateux et comme traitement d'appoint dans le traitement du cancer de la thyroïde.

Industrie : Utilisée dans la production de thérapies de remplacement des hormones thyroïdiennes .

Mécanisme d'action

La this compound exerce ses effets en imitant l'action de la triiodothyronine (T3) endogène. Elle se lie aux récepteurs des hormones thyroïdiennes dans le noyau cellulaire, ce qui conduit à l'activation ou à la répression de la transcription de l'ADN. Ceci aboutit à la synthèse de protéines qui régulent divers processus physiologiques, notamment le métabolisme, la croissance et le développement .

Applications De Recherche Scientifique

Therapeutic Use in Hypothyroidism

Liothyronine is primarily used as a replacement therapy for patients with hypothyroidism, which may arise from various etiologies including primary, secondary, and tertiary causes. It is particularly beneficial for patients who do not respond adequately to levothyroxine (T4) alone.

Key Findings:

- A study demonstrated that this compound treatment significantly improved quality of life in women with residual hypothyroid symptoms while on levothyroxine monotherapy or combination therapy .

- The combination of levothyroxine and this compound has shown enhanced efficacy in some patients, leading to better management of symptoms such as fatigue and cognitive complaints .

Augmentation Therapy in Depression

This compound has been explored as an adjunctive treatment in major depressive disorder, particularly in cases resistant to standard antidepressant therapies.

Case Study Insights:

- A case report highlighted a 17-year-old female who developed thyrotoxicosis after being prescribed this compound alongside antidepressants, underscoring the need for careful monitoring when using this hormone in psychiatric treatment .

- Research indicates that adding this compound to antidepressant therapy can lead to superior response rates in some patients, although it requires careful management due to potential side effects .

Diagnostic Applications

This compound is also utilized in diagnostic settings, particularly in suppression tests for hyperthyroidism or thyroid gland autonomy.

Clinical Implications:

- It is employed to assess thyroid function by suppressing TSH levels, aiding in the diagnosis of conditions such as hyperthyroidism or evaluating the functionality of thyroid nodules .

Innovative Delivery Systems

Recent advancements have focused on improving the delivery mechanisms of this compound to enhance its therapeutic efficacy.

Technological Developments:

- Nanotechnology applications have been explored for targeted delivery of this compound to specific tissues, such as the brain. Studies have shown that encapsulating this compound in nanoparticles can improve its efficacy in protecting against ischemic damage during stroke models .

- Engineered chemical conjugates have been developed to deliver this compound specifically to the liver, which may help mitigate systemic side effects while maximizing local therapeutic effects .

Combination Therapies

This compound is frequently studied in combination with other treatments for enhanced outcomes.

Research Evidence:

- A randomized controlled trial comparing levothyroxine plus this compound against levothyroxine alone found no significant differences in body weight or lipid profiles but noted improvements in quality of life metrics among those receiving combination therapy .

- Another study indicated that patients receiving both levothyroxine and this compound experienced improved metabolic parameters compared to those on levothyroxine alone .

Economic Considerations

The cost-effectiveness of this compound therapy has been evaluated concerning its benefits over standard treatments.

Economic Analysis:

- A study assessed the incremental cost-effectiveness ratio of combined this compound and levothyroxine therapy versus levothyroxine alone, finding a favorable cost per quality-adjusted life year (QALY) gained, suggesting potential value in specific patient populations experiencing persistent symptoms despite standard treatment .

Mécanisme D'action

Liothyronine exerts its effects by mimicking the action of endogenous triiodothyronine (T3). It binds to thyroid hormone receptors in the cell nucleus, leading to the activation or repression of DNA transcription. This results in the synthesis of proteins that regulate various physiological processes, including metabolism, growth, and development .

Comparaison Avec Des Composés Similaires

Composés similaires

Levothyroxine (T4) : Une autre hormone thyroïdienne synthétique utilisée dans le traitement de l'hypothyroïdie.

Extrait thyroïdien desséché (DTE) : Contient à la fois T3 et T4 provenant de glandes thyroïdes animales .

Unicité de la liothyronine

La this compound est unique en raison de son action rapide et de sa puissance supérieure à celle de la levothyroxine. Elle est particulièrement utile dans les situations où une correction rapide de l'hypothyroïdie est requise ou en cas de conversion altérée de T4 en T3 .

Activité Biologique

Liothyronine, also known as L-triiodothyronine (LT3), is a synthetic form of the thyroid hormone triiodothyronine. It plays a crucial role in metabolic processes, influencing various physiological activities in the body. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects primarily through the following mechanisms:

- Thyroid Hormone Receptor Binding : this compound binds to thyroid hormone receptors (TRs) in the nucleus of cells, influencing gene transcription and protein synthesis. This action regulates metabolic processes, including energy expenditure, cellular oxidation, and tissue growth and maturation .

- Metabolic Effects : The compound enhances carbohydrate and protein metabolism, stimulates myelination of nerves, and supports synaptic development in the nervous system .

Pharmacokinetics

This compound has a rapid onset of action, with physiological effects observable within hours after administration. Its half-life is approximately 7 hours, necessitating multiple daily doses for sustained effects . In comparison to levothyroxine (LT4), which has a longer half-life of 1.5 to 2 days, this compound's rapid metabolism leads to more immediate but shorter-lived effects .

Clinical Applications

This compound is primarily used in the treatment of hypothyroidism, particularly in patients who do not respond adequately to LT4 monotherapy. Research has shown that LT3 can significantly improve quality of life (QoL) metrics in patients with residual hypothyroid symptoms despite adequate LT4 therapy.

Case Study: Quality of Life Improvement

A study involving female patients demonstrated that after 12 weeks of LT3 treatment:

- Significant Improvements : 12 out of 13 domains measured by the ThyPRO questionnaire showed significant improvements, particularly in tiredness (mean reduction -21 ± 26; P<0.0001) and cognitive complaints (mean reduction -20 ± 20; P<0.0001) .

- Fatigue Reduction : All dimensions of fatigue assessed improved significantly compared to baseline measurements .

Comparative Effectiveness

This compound has been compared with levothyroxine in several studies regarding its effectiveness and safety:

Safety Profile

While this compound is generally well-tolerated, potential side effects include:

- Adverse Reactions : Reports include fatigue, dizziness, muscle aches, anxiety, and irritability. The incidence of these side effects was similar between LT3 and LT4 groups .

- Overtreatment Risks : Excessive doses can lead to hyperactivity and other complications such as craniosynostosis in pediatric populations .

Propriétés

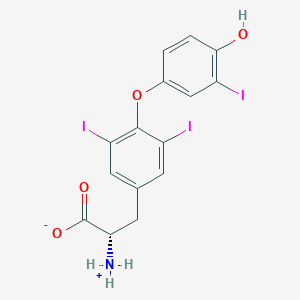

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYYCJSJGJYCDS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023216 | |

| Record name | 3,5,3'-Triiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. | |

| Record name | SID11532858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism., LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND., TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES. | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

15785-49-6, 6893-02-3 | |

| Record name | L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liothyronine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5,3'-Triiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Liothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does liothyronine exert its effects within the body?

A1: this compound acts as an agonist of thyroid hormone receptors, primarily located in the nucleus of cells []. Binding to these receptors influences the expression of genes involved in a wide range of metabolic processes, including growth, development, and energy expenditure [, ].

Q2: What are the downstream effects of this compound binding to thyroid hormone receptors?

A2: this compound binding can lead to diverse effects, including increased protein synthesis, enhanced glucose uptake in certain tissues [], and stimulation of lipid metabolism [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound sodium has the molecular formula C15H11I3NNaO4 and a molecular weight of 672.96 g/mol [].

Q4: Is there spectroscopic data available for this compound?

A4: Yes, analytical techniques like differential pulse polarography have been employed to quantify this compound in various samples [].

Q5: What challenges are associated with formulating stable this compound solutions?

A5: this compound can degrade in certain solutions like phosphate-buffered saline. Research has explored alternative formulations, such as those using methanolic sodium hydroxide, to enhance stability, particularly during storage and transport [].

Q6: How does temperature affect the stability of this compound solutions?

A6: Studies show improved stability of this compound in a methanolic sodium hydroxide solution when stored at -25°C and 4°C compared to phosphate-buffered saline. Notably, stability at 4°C was deemed sufficient, facilitating easier transport while maintaining the cold chain [].

Q7: What is the typical pharmacokinetic profile of this compound?

A7: this compound exhibits rapid absorption following oral administration, with peak serum concentrations observed around 2.5 hours after a single dose. Its short half-life necessitates frequent dosing to maintain therapeutic levels [].

Q8: How does the pharmacokinetic profile of this compound differ from levothyroxine?

A8: this compound exhibits a faster onset and shorter duration of action compared to levothyroxine, which is converted to this compound in the body [].

Q9: How does a single dose of this compound affect heart rate and TSH levels?

A9: A single dose of this compound can transiently increase heart rate, peaking approximately 5 hours post-administration. TSH suppression begins around 2 hours post-dose, reaching its lowest point at 12 hours, and remaining suppressed for 2–3 days [].

Q10: What is the primary clinical use of this compound?

A10: this compound is primarily prescribed to treat hypothyroidism, a condition characterized by insufficient thyroid hormone production [, ].

Q11: Is there evidence supporting the use of this compound in combination with levothyroxine for hypothyroidism?

A11: While some patients report preference for combination therapy [], clinical trials have yielded mixed results regarding its superiority over levothyroxine monotherapy in terms of well-being, general health, quality of life, and lipid profiles [, , , , , , ].

Q12: Has this compound been investigated for its potential in treating conditions other than hypothyroidism?

A12: Yes, research suggests this compound may have potential as an adjunctive therapy for depression, particularly in combination with antidepressants like tricyclic antidepressants and selective serotonin reuptake inhibitors [, , ].

Q13: Are there any genetic factors that might influence the response to this compound?

A13: Research suggests individuals with a specific polymorphism in the deiodinase 2 (D2) gene, responsible for converting thyroxine to triiodothyronine in the brain, might experience greater symptom improvement with combined levothyroxine and this compound therapy compared to levothyroxine alone [].

Q14: Has this compound shown potential in managing specific complications associated with other medical conditions?

A14: A case study reported that this compound might improve glycemic control in patients with insulin receptor mutations by potentially increasing brown adipose tissue activity and volume, although further research is needed to confirm this finding [].

Q15: What are the potential risks associated with this compound therapy?

A15: this compound therapy requires careful monitoring due to the risk of iatrogenic thyrotoxicosis, particularly in cases of compounding errors or improper dosage. Clinical manifestations of thyrotoxicosis, such as cardiovascular complications and neurological symptoms, may necessitate prompt intervention [].

Q16: Are there specific safety considerations for this compound use in adolescents?

A16: Yes, careful monitoring is crucial in adolescents due to their developing endocrine systems. The rapid onset of action of this compound warrants close attention to clinical signs and symptoms of thyrotoxicosis, as these may precede laboratory detection [].

Q17: Have there been efforts to develop targeted delivery systems for this compound?

A17: While specific targeted delivery systems for this compound are not extensively discussed in the provided research, it represents an active area of investigation within drug delivery research to enhance the therapeutic index of various drugs.

Q18: Are there specific biomarkers currently used to monitor this compound therapy effectiveness?

A18: Currently, monitoring primarily relies on clinical symptom resolution and thyroid function tests, including TSH, free T3, and free T4 levels [, ]. Research into more specific biomarkers to predict efficacy, monitor treatment response, and identify adverse effects is ongoing.

Q19: What analytical methods are employed to quantify this compound in biological samples?

A19: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique due to its high sensitivity and selectivity. This method allows for the simultaneous quantification of levothyroxine and its metabolite, this compound, in human serum [].

Q20: What are the challenges associated with measuring endogenous levels of levothyroxine and this compound in pharmacokinetic studies?

A20: Accurately quantifying endogenously present analytes is crucial for determining drug efficacy and therapeutic doses. The presence of interfering compounds in biological matrices necessitates the development of highly sensitive and specific analytical methods [].

Q21: What resources are available for researchers studying this compound?

A21: Numerous research databases, including PubMed and Semantic Scholar, offer access to a wealth of scientific literature on this compound. Additionally, collaborations between clinicians and basic science researchers are crucial to advancing our understanding and optimizing its therapeutic applications.

Q22: How has the use of this compound evolved over time?

A22: Early research primarily focused on understanding the pharmacological properties of this compound and its use in treating hypothyroidism []. Over time, research expanded to explore its potential in other conditions, such as depression [], and to investigate the impact of genetic variations on treatment response [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.